molecular formula C8H4BrF3O B1509429 3-Bromo-2-(trifluoromethyl)benzaldehyde CAS No. 1289057-68-6

3-Bromo-2-(trifluoromethyl)benzaldehyde

Cat. No.: B1509429
CAS No.: 1289057-68-6
M. Wt: 253.02 g/mol
InChI Key: GNJZENBMBWRNAY-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)benzaldehyde is an organic compound characterized by a bromine atom and a trifluoromethyl group attached to a benzene ring with an aldehyde functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Trifluoromethylation: The compound can be synthesized through the halogenation of 2-(trifluoromethyl)benzaldehyde followed by bromination.

  • Direct Bromination: Direct bromination of 2-(trifluoromethyl)benzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide.

  • Industrial Production Methods: Large-scale production often involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the aldehyde group to a carboxylic acid.

  • Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

  • Substitution Reactions: The bromine atom can be substituted with other groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Using nucleophiles like sodium hydroxide or ammonia in suitable solvents.

Major Products Formed:

  • Oxidation: 3-Bromo-2-(trifluoromethyl)benzoic acid.

  • Reduction: 3-Bromo-2-(trifluoromethyl)benzyl alcohol.

  • Substitution: 3-Hydroxy-2-(trifluoromethyl)benzaldehyde or 3-Amino-2-(trifluoromethyl)benzaldehyde.

Scientific Research Applications

3-Bromo-2-(trifluoromethyl)benzaldehyde is utilized in various fields:

  • Chemistry: As a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: Studying the effects of trifluoromethyl groups on biological systems.

  • Medicine: Potential use in drug discovery and development due to its bioactive properties.

  • Industry: Employed in the manufacture of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-Bromo-3-(trifluoromethyl)benzaldehyde

  • 4-Bromo-2-(trifluoromethyl)benzaldehyde

  • 3-Chloro-2-(trifluoromethyl)benzaldehyde

Uniqueness: 3-Bromo-2-(trifluoromethyl)benzaldehyde is unique due to its specific position of the bromine and trifluoromethyl groups, which can influence its reactivity and biological activity compared to similar compounds.

This compound's versatility and unique properties make it a valuable asset in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential in drug discovery highlight its importance in advancing chemical and biological sciences.

Properties

IUPAC Name

3-bromo-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJZENBMBWRNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735317
Record name 3-Bromo-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289057-68-6
Record name 3-Bromo-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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